molecular formula C23H19N3O5 B2886036 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 921103-00-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No. B2886036
CAS RN: 921103-00-6
M. Wt: 417.421
InChI Key: SGYNMQWNCWNNTN-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy .


Chemical Reactions Analysis

Benzamides and their derivatives have been found to exhibit various biological activities, including antioxidant, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular formula and weight can be determined .

Scientific Research Applications

Antioxidant Activity

Compounds with the 1,3,4-oxadiazole moiety, especially those substituted with phenolic groups, have been evaluated for their antioxidant properties. For instance, new 1,3,4-oxadiazoles bearing di-tert-butylphenol moieties demonstrated significant free-radical scavenging abilities, highlighting the potential of oxadiazole derivatives as antioxidants. This suggests that the N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide could also exhibit antioxidant properties due to structural similarities (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, including compounds similar in structure to the subject compound, has shown promising antimicrobial and anti-proliferative activities. These activities were assessed against pathogenic bacteria, yeast-like fungi, and various cancer cell lines, indicating the potential of such compounds in developing new antimicrobial and anticancer agents. This suggests a possible application for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide in these areas (Al-Wahaibi et al., 2021).

Optical and Metal Complex Studies

Another area of research involves the optical properties of 1,3,4-oxadiazole derivatives and their capacity to form metal complexes. The synthesis and characterization of metal complexes with 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone derivatives, which are structurally related to the target compound, provide insights into their potential optical applications and interactions with metals. These findings suggest applications in materials science, particularly in the development of optical materials and sensors (Mekkey, Mal, & Kadhim, 2020).

Safety And Hazards

While specific safety and hazard information for “N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-28-16-12-13-18(20(14-16)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-19(17)30-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNMQWNCWNNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

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